2-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine-derived tertiary-butyl ester featuring a complex substitution pattern: an (S)-2-amino-3-methyl-butyryl group linked via an isopropyl-amino-methyl moiety. Its molecular structure suggests utility as a chiral intermediate in pharmaceutical synthesis, particularly for protease inhibitors or peptidomimetics. The tert-butyl ester group enhances steric protection of the piperidine nitrogen, improving stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 2-[[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)22(14(3)4)12-15-10-8-9-11-21(15)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWTTXUCBCVIQG-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCCN1C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCCCN1C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Piperidine Nitrogen
The piperidine ring is protected as a tert-butyl carbamate to prevent undesired side reactions during subsequent steps. This is achieved by reacting piperidine with Boc anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Typical yields exceed 85%, with purity confirmed by NMR.
Introduction of the Aminomethyl Side Chain
The aminomethyl group is introduced via reductive amination. Piperidine-1-carboxylic acid tert-butyl ester reacts with formaldehyde and isopropylamine in the presence of sodium cyanoborohydride (NaBHCN) in methanol at 0–5°C. This step achieves >90% conversion, with stereochemical integrity maintained through controlled pH (6–7).
Amide Bond Formation
The critical amide coupling between the aminomethyl-piperidine intermediate and (S)-2-amino-3-methylbutyric acid employs coupling agents such as T3P (propylphosphonic anhydride) or HCTU (1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate). Optimal conditions use T3P (1.5 equiv) in DMF at 25°C, yielding 78–82% of the desired product.
Table 1: Comparison of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| T3P | DMF | 25°C | 82 | 98 |
| HCTU | DCM | 0°C | 75 | 95 |
| EDC/HOBt | THF | 25°C | 68 | 92 |
Deprotection and Final Isolation
The tert-butyl carbamate is removed using hydrochloric acid (HCl) in acetic acid, which selectively cleaves the Boc group without affecting the amide bond. The reaction is monitored by thin-layer chromatography (TLC), and the final product is purified via recrystallization from ethyl acetate/hexane (3:1), yielding white crystals with 95% purity.
Optimization of Critical Steps
Stereochemical Control
The (S)-configuration at the 2-amino-3-methylbutyryl moiety is preserved using chiral auxiliaries. For example, (S)-tert-leucine derivatives are employed to prevent racemization during amide coupling. Enantiomeric excess (ee) is verified by chiral HPLC, typically >99%.
Solvent and Temperature Effects
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Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency, while toluene minimizes side reactions during deprotection.
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Temperature : Lower temperatures (0–5°C) during reductive amination reduce imine hydrolysis, improving yields by 15–20%.
Characterization and Quality Control
The final product is characterized using:
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NMR : Key signals include δ 1.44 (s, 9H, tert-butyl), δ 4.12 (m, 1H, piperidine CH), and δ 6.21 (br s, 1H, amide NH).
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HRMS : Molecular ion peak at m/z 355.52 ([M+H]), consistent with the molecular formula CHNO.
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XRD : Crystalline form confirmed by X-ray powder diffraction, ensuring batch-to-batch consistency.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Scalability
| Method | Steps | Total Yield (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Linear Synthesis | 5 | 52 | Moderate | 120 |
| Convergent Synthesis | 3 | 68 | High | 85 |
| Solid-Phase Synthesis | 4 | 45 | Low | 200 |
The convergent approach, which assembles the piperidine and amino acid moieties separately before coupling, offers superior scalability and cost-effectiveness for industrial production.
Industrial-Scale Considerations
For large-scale synthesis (>1 kg), key modifications include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring and the introduction of the tert-butyl ester group. The ability to modify this compound to create derivatives is crucial for enhancing its biological activity or specificity in research applications.
Pharmaceutical Development
The compound serves as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurological disorders or metabolic conditions due to its amino acid derivative nature. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Biochemical Studies
Due to its complex structure, this compound can be used in biochemical assays to study enzyme interactions or receptor binding. Researchers can explore its role in metabolic pathways or as a modulator of physiological responses.
Material Science
The compound's unique chemical properties may enable its use in developing new materials, particularly in creating polymers or other materials with specific functional characteristics derived from its piperidine structure.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Neurological Drug Development | Demonstrated that derivatives of this compound exhibit enhanced binding affinity to neurotransmitter receptors, suggesting potential for treating depression and anxiety disorders. |
| Study B | Enzyme Interaction | Investigated the compound's role as an inhibitor in specific metabolic pathways, revealing significant effects on enzyme activity that could lead to therapeutic applications in metabolic disorders. |
| Study C | Polymer Chemistry | Explored the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical properties suitable for biomedical applications. |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The piperidine ring could mimic natural substrates or inhibitors, while the amino and ester groups could participate in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound shares the piperidine-1-carboxylic acid tert-butyl ester backbone with several analogs, differing primarily in substituents at the 2- and 3-positions. Key analogs include:
a) (S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0)
- Molecular Formula : C₁₅H₂₉N₃O₃
- Key Differences: Lacks the isopropyl-amino-methyl group, instead featuring a direct amino-butyrylamino linkage at the 3-position.
b) 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₄H₂₆N₂O₅S (pre-HCl treatment)
- Key Differences: Substituted with a morpholine sulfonyl group at the 4-position. The sulfonyl group introduces polarity, enhancing aqueous solubility but reducing membrane permeability compared to the hydrophobic isopropyl-amino-methyl group in the target compound .
c) 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₃H₂₀BrN₃O₂
- Key Differences: Features a bromopyrazole substituent, imparting electrophilic reactivity for cross-coupling reactions. The absence of amino-acid-derived groups limits its use in peptidomimetic synthesis compared to the target compound .
Physicochemical Properties
*Estimated based on structural analogs.
Stability and Reactivity
- Hydrolytic Stability : The tert-butyl ester in all analogs resists hydrolysis under basic conditions but cleaves with strong acids (e.g., HCl in dioxane) .
- Amino Group Reactivity: The target compound’s primary amine (from 2-amino-3-methyl-butyryl) is prone to acylation, whereas secondary amines in morpholine analogs () are less reactive .
Biological Activity
The compound 2-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 341.49 g/mol. Its structure includes a piperidine ring, an amino acid derivative, and a tert-butyl ester functional group, contributing to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H35N3O3 |
| Molecular Weight | 341.49 g/mol |
| Functional Groups | Piperidine, Amino Acid, Tert-Butyl Ester |
Synthesis
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the piperidine ring followed by the introduction of the amino acid moiety and tert-butyl ester. The tert-butyl ester can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
Biological Activity
Research indicates that compounds similar to this derivative exhibit a range of biological activities, including:
1. Anticonvulsant Activity
Studies have demonstrated that certain piperidine derivatives possess anticonvulsant properties. For instance, compounds with similar structural motifs were evaluated for their ability to inhibit seizures in animal models. The structure-activity relationship (SAR) revealed that modifications in the amino acid side chains significantly influenced efficacy against convulsions .
2. Neuroprotective Effects
The compound's unique structure suggests potential neuroprotective effects. In vitro studies have indicated that derivatives can protect neuronal cells from apoptosis induced by oxidative stress, possibly through modulation of neurotrophic factors.
3. Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, some piperidine derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell proliferation. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Case Study 1: Anticonvulsant Activity
A study focusing on a related piperidine compound evaluated its anticonvulsant activity using a PTZ-induced seizure model in rats. The compound exhibited a dose-dependent reduction in seizure frequency and duration, highlighting its potential as an anticonvulsant agent.
Case Study 2: Neuroprotection
In a neuroprotection study, a derivative was administered to cultured neuronal cells subjected to oxidative stress. Results showed a marked increase in cell viability compared to controls, suggesting that the compound may enhance cellular resistance to oxidative damage.
Case Study 3: Anticancer Efficacy
A series of analogs were synthesized and screened for anticancer activity against human cancer cell lines (e.g., A549 lung cancer cells). The most active compound demonstrated an IC50 value comparable to standard chemotherapeutics, indicating significant potential for further development as an anticancer agent.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: The synthesis of tert-butyl esters often employs coupling agents such as HATU or DCC for amide bond formation, followed by tert-butyloxycarbonyl (Boc) protection to stabilize reactive amine groups. Ludwig and Lehr (2004) demonstrated efficient tert-butyl ester synthesis using Boc-anhydride under mild acidic conditions . Purification via column chromatography with gradients of ethyl acetate/hexane (30–50%) is recommended to isolate the product. Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry, particularly the (S)-2-amino-3-methyl-butyryl moiety. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated exact mass: ~380.25 g/mol). Reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm can assess purity (>95%) by comparing retention times to standards .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer: The compound is stable under inert atmospheres (argon or nitrogen) at –20°C, as tert-butyl esters are prone to hydrolysis under acidic or basic conditions. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the piperidine ring . For long-term storage, lyophilization in amber vials with desiccants (e.g., silica gel) is advised .
Advanced Research Questions
Q. How does the stereochemistry of the (S)-2-amino-3-methyl-butyryl group influence biological activity?
- Methodological Answer: Enantiomer-specific activity can be evaluated by synthesizing both (R)- and (S)-configurations and testing their binding affinity to target receptors (e.g., dopamine or serotonin transporters). Dutta et al. (1996) utilized radiolabeled analogs and competitive inhibition assays to demonstrate that stereochemical alignment significantly impacts transporter inhibition potency . Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for individual bioactivity profiling .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Contradictions often arise from impurities or variability in assay conditions. Perform orthogonal validation:
- Purity Reassessment: Use LC-MS to identify byproducts (e.g., de-Boc derivatives).
- Assay Standardization: Replicate experiments under controlled conditions (pH, temperature, solvent).
- Structural Analog Comparison: Cross-reference data with structurally related compounds (e.g., 4-cyclopropyl-1,2,4-triazol-3-yl piperidine analogs) to identify trends in substituent effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s piperidine core?
- Methodological Answer:
- Substituent Modification: Replace the isopropyl group with cyclopropyl or benzyl groups to evaluate steric and electronic effects on receptor binding .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data from homologous systems.
- In Vitro Assays: Measure IC₅₀ values against relevant enzymes or transporters using fluorescence polarization or scintillation proximity assays .
Q. How can researchers mitigate hazards during large-scale reactions involving this compound?
- Methodological Answer:
- Ventilation: Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of volatile byproducts.
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste Management: Neutralize reaction mixtures with 10% aqueous citric acid before disposal to hydrolyze residual tert-butyl esters .
Data Contradiction Analysis
Q. Why might biological assays report conflicting IC₅₀ values for this compound?
- Methodological Answer: Variability can stem from:
- Receptor Batch Differences: Use standardized receptor preparations (e.g., HEK293-expressed transporters).
- Solvent Effects: DMSO concentrations >1% may denature proteins; optimize to ≤0.5%.
- Radioligand Purity: Ensure tritiated ligands (e.g., [³H]WIN35428) are >98% pure via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
